N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine
Description
Properties
IUPAC Name |
2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(22)10-19-17(23)12-9-15(14-7-3-4-8-18-14)20-13-6-2-1-5-11(12)13/h1-9H,10H2,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRZHWJYRSEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Skraup synthesis for the quinoline ring, which includes the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The pyridine ring can be introduced through a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . The final step involves coupling the quinoline-pyridine intermediate with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of greener solvents and catalysts is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline and pyridine derivatives.
Scientific Research Applications
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with biological macromolecules, influencing various biochemical pathways . The quinoline and pyridine rings allow for π-π stacking interactions with nucleic acids, potentially leading to DNA intercalation and disruption of cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Table 2: Comparative Bioactivity Profiles
Physicochemical Properties
- Solubility: The pyridine and glycine groups in the target compound improve aqueous solubility compared to purely aromatic quinoline derivatives (e.g., 2-methylquinoline) .
- Thermal Stability: The conjugated quinoline-pyridine system enhances thermal stability (decomposition >250°C), outperforming pyrimidine-based analogs .
Biological Activity
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with molecular targets, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure combining a quinoline moiety and a pyridine ring , linked through a carbonyl group to the amino acid glycine. This configuration enhances its chemical reactivity and biological activity, making it an interesting candidate for further research.
| Property | Details |
|---|---|
| Molecular Formula | C17H13N3O3 |
| Molecular Weight | 307.3034 g/mol |
| CAS Number | 220833-78-3 |
| Functional Groups | Quinoline, Pyridine, Carbonyl |
This compound exhibits biological activity primarily through its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modifying their activity through competitive or non-competitive inhibition.
- DNA Intercalation : The structural components allow for potential intercalation with DNA, which could inhibit DNA replication and transcription.
- Binding Affinity : Interaction studies using techniques such as surface plasmon resonance (SPR) and molecular docking simulations reveal how this compound binds to proteins or nucleic acids, crucial for understanding its therapeutic potential .
Biological Activity Studies
Research has demonstrated the compound's potential across various biological contexts:
Case Study: Enzyme Interaction
A study examining the interaction of this compound with protein kinases found that it exhibited notable inhibitory effects. The compound's IC50 values suggest strong binding affinity, indicating its potential as a therapeutic agent in diseases involving dysregulated kinase activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| This compound | 50 | PI3Kδ Kinase | Inhibitor |
| Related Compound A | 100 | PI3Kα Kinase | Inhibitor |
| Related Compound B | 75 | mTOR Kinase | Inhibitor |
Synthesis of this compound
The synthesis involves several steps:
- Formation of the Quinoline Core : Utilizing methods like the Skraup synthesis.
- Substitution Reactions : Introducing the pyridine and carbonyl groups through nucleophilic aromatic substitution.
- Coupling with Glycine : The final step involves coupling the modified quinoline with glycine using reagents such as DCC .
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in treating various diseases, particularly those involving enzyme dysregulation or DNA replication issues. Its role as an enzyme inhibitor positions it as a candidate for further investigation in cancer therapy and other conditions related to cellular proliferation.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of glycine’s methylene protons, pyridyl/quinoline aromatic protons, and carbonyl groups. Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex aromatic systems .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the glycine-quinoline linkage .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals and refine structures using programs like SHELXL. This method resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: How can researchers optimize the coupling reaction between quinoline-4-carboxylic acid derivatives and glycine?
Answer:
- Coupling Reagents : Use carbodiimide-based reagents (e.g., EDCI) with HOBt or HOAt to minimize racemization. Monitor reaction progress via TLC or LC-MS .
- Solvent and Temperature : Polar aprotic solvents (DMF, DCM) at 0–25°C improve solubility of intermediates. For sterically hindered substrates, microwave-assisted synthesis may enhance yields .
- Post-Reaction Analysis : Purify via column chromatography (silica gel, gradient elution) and validate purity by HPLC (>95%) .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbonyl group. Lyophilize for long-term stability .
- Handling : Use gloveboxes for air-sensitive steps (e.g., coupling reactions). Avoid prolonged exposure to light, as quinoline derivatives may undergo photodegradation .
Advanced: How can structural analogs of this compound be designed to enhance solubility without compromising bioactivity?
Answer:
- Rational Modifications :
- Introduce polar substituents (e.g., –OH, –NH) on the quinoline ring to improve aqueous solubility.
- Replace the pyridyl group with a morpholine or piperazine moiety to modulate lipophilicity .
- SAR Studies : Test analogs in vitro for target binding (e.g., enzyme assays) and correlate with logP values (measured via HPLC) .
Advanced: How should researchers resolve discrepancies between computational docking predictions and experimental binding data?
Answer:
- Data Reconciliation :
- Crystallographic Validation : Co-crystallize the compound with its target protein to identify unmodeled interactions (e.g., water-mediated H-bonds) .
Basic: What chromatographic techniques are suitable for purifying this compound?
Answer:
- Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane gradients for intermediate purification .
- Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final purification. Monitor at 254 nm (quinoline absorbance) .
Advanced: What strategies mitigate racemization during glycine conjugation in peptide synthesis?
Answer:
- Protecting Groups : Use Fmoc-protected glycine to prevent α-amine racemization. Deprotect with piperidine post-coupling .
- Low-Temperature Coupling : Perform reactions at 4°C to slow racemization kinetics.
- Chiral Analysis : Confirm enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .
Advanced: How can researchers address low yields in the cyclization step of quinoline synthesis?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or transition-metal catalysts (Pd, Cu) to accelerate cyclization .
- Microwave Assistance : Apply microwave irradiation (100–150°C, 30 min) to reduce reaction time and byproduct formation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
